

# In-Depth Technical Guide: 3-Bromofuran-2,5-dione

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## Compound of Interest

Compound Name: 3-bromofuran-2,5-dione

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## Abstract

This technical guide provides a comprehensive overview of **3-bromofuran-2,5-dione**, a reactive heterocyclic compound with significant potential in organic synthesis and drug discovery. This document details its chemical identity, physicochemical properties, and key synthetic applications. Detailed experimental protocols for related synthetic procedures and characteristic reactions are provided to facilitate its use in a laboratory setting. Furthermore, this guide illustrates the utility of **3-bromofuran-2,5-dione** in fundamental organic reactions through schematic workflows.

## Chemical Identity and Properties

**3-Bromofuran-2,5-dione**, also known by its synonym bromomaleic anhydride, is a halogenated furan derivative.<sup>[1]</sup> Its core structure consists of a five-membered furan ring containing two carbonyl groups at positions 2 and 5, with a bromine substituent at the 3-position.<sup>[1]</sup> This combination of functional groups imparts high reactivity to the molecule, making it a valuable intermediate for the synthesis of more complex chemical entities.<sup>[1]</sup>

Table 1: Chemical Identifiers and Physical Properties

Parameter	Value	Reference(s)
IUPAC Name	3-bromofuran-2,5-dione	[1]
CAS Number	5926-51-2	[1]
Synonym	Bromomaleic anhydride	[1]
Molecular Formula	C <sub>4</sub> HBrO <sub>3</sub>	[1]
Molecular Weight	176.95 g/mol	[1]
Physical State	Colorless to yellow liquid	[1]
Density	1.905 g/cm <sup>3</sup> at 25°C	[1]
Refractive Index	1.5410 - 1.5430 at 20°C	[1]
Boiling Point	215 °C (lit.)	[2]

Table 2: Spectroscopic Data Summary

While specific experimental spectra for **3-bromofuran-2,5-dione** are not readily available in the public domain, typical chemical shifts and absorption ranges for its key structural features can be predicted based on established principles of spectroscopy.

Spectroscopic Technique	Predicted Key Features
$^1\text{H}$ NMR	A single resonance for the vinyl proton on the furan ring, expected to be in the downfield region due to the electron-withdrawing effects of the carbonyl groups and the bromine atom.
$^{13}\text{C}$ NMR	Resonances for two carbonyl carbons, typically in the range of 160-180 ppm. Two $\text{sp}^2$ hybridized carbons of the furan ring, with the bromine-substituted carbon appearing at a lower field than the proton-bearing carbon.
IR Spectroscopy	Strong, characteristic absorption bands for the anhydride $\text{C}=\text{O}$ stretching, typically appearing as a doublet in the range of $1750\text{-}1850\text{ cm}^{-1}$ . A $\text{C}=\text{C}$ stretching vibration for the furan ring around $1600\text{-}1650\text{ cm}^{-1}$ .
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of $\text{CO}$ , $\text{CO}_2$ , and $\text{Br}$ .

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-bromofuran-2,5-dione** is not readily available, a procedure for a closely related compound, 3-(bromomethyl)furan-2,5-dione, is described below. This protocol illustrates a common synthetic strategy for functionalized furan-2,5-diones.

### 2.1. Example Synthesis: 3-(Bromomethyl)furan-2,5-dione

This synthesis proceeds in three steps from dimethyl itaconate: hydrolysis,  $\alpha$ -bromination, and intramolecular cyclization.

#### Step 1: Hydrolysis of Dimethyl Itaconate

- To a solution of dimethyl itaconate in water, an aqueous solution of lithium hydroxide ( $\text{LiOH}$ ) is added.

- The reaction mixture is stirred at room temperature until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC).
- The resulting itaconic acid is isolated by acidification of the reaction mixture and subsequent extraction.

#### Step 2: $\alpha$ -Bromination of Itaconic Acid

- Itaconic acid is dissolved in a suitable solvent such as carbon tetrachloride ( $\text{CCl}_4$ ).
- Bromine ( $\text{Br}_2$ ) is added dropwise to the solution under reflux.
- The reaction is monitored by TLC until the starting material is consumed.
- The solvent is removed under reduced pressure to yield the dibrominated intermediate.

#### Step 3: Intramolecular Cyclization

- The dibrominated intermediate is heated under reflux in acetic anhydride ( $\text{Ac}_2\text{O}$ ).
- The reaction mixture is then concentrated under reduced pressure.
- The crude product is purified by flash chromatography on silica gel to afford 3-(bromomethyl)furan-2,5-dione.

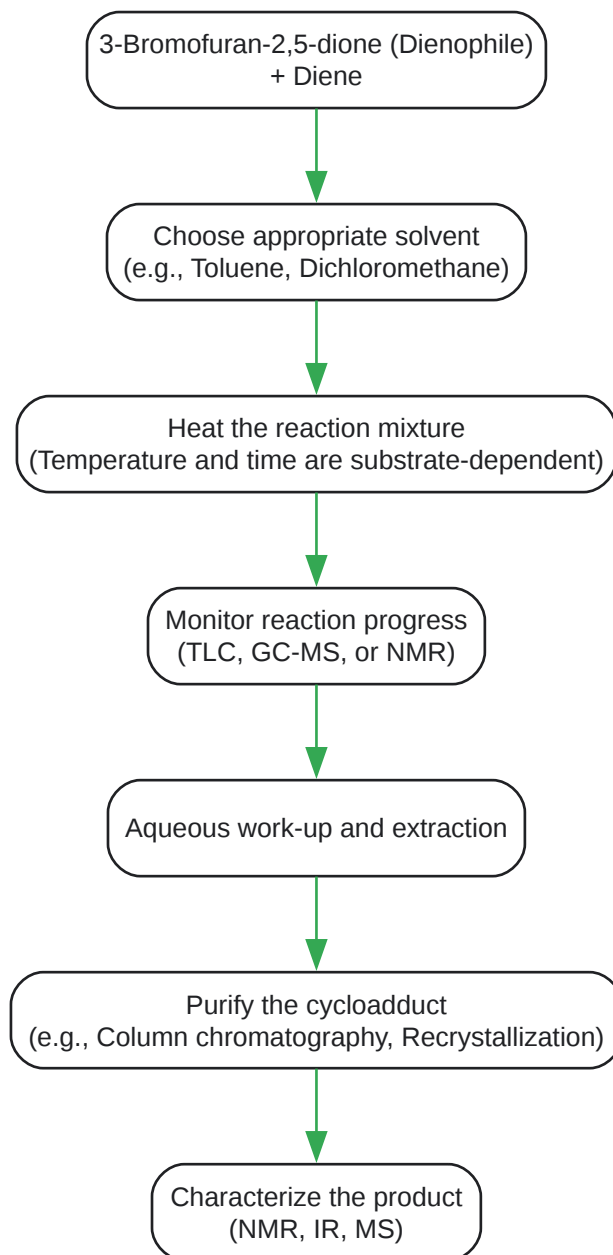
## Key Reactions and Applications

**3-Bromofuran-2,5-dione** is a versatile building block in organic synthesis, primarily utilized in cycloaddition and conjugate addition reactions.

### 3.1. Diels-Alder Reactions

As a potent dienophile, **3-bromofuran-2,5-dione** can react with various dienes to form substituted cyclic adducts. A general workflow for a Diels-Alder reaction involving a furan derivative is presented below.

## General Workflow for Diels-Alder Reaction



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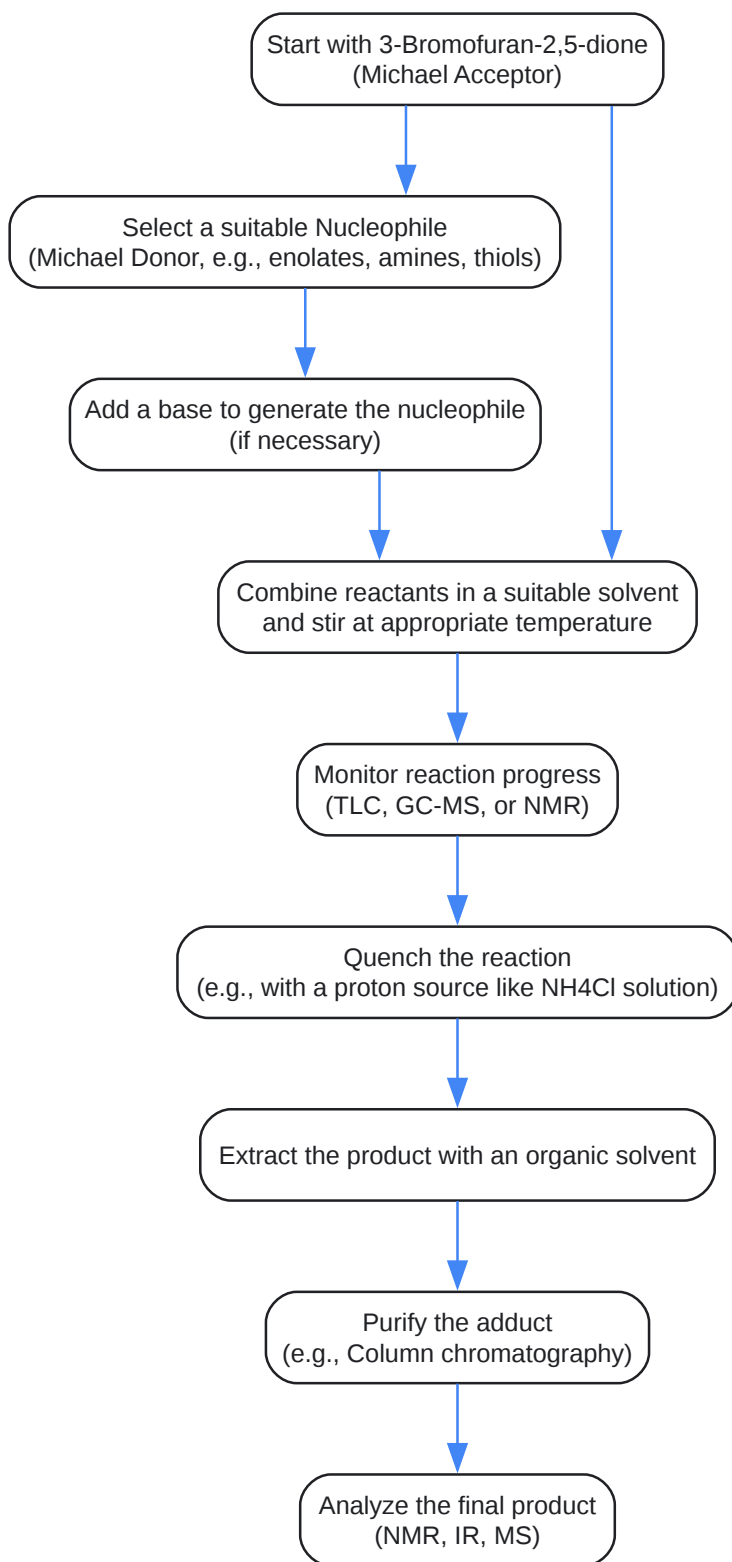
Caption: General experimental workflow for a Diels-Alder reaction.

### 3.2. Michael Addition Reactions

The electron-withdrawing nature of the anhydride and bromine functionalities makes the double bond of **3-bromofuran-2,5-dione** susceptible to nucleophilic attack in a Michael (1,4-

conjugate) addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

#### General Workflow for Michael Addition



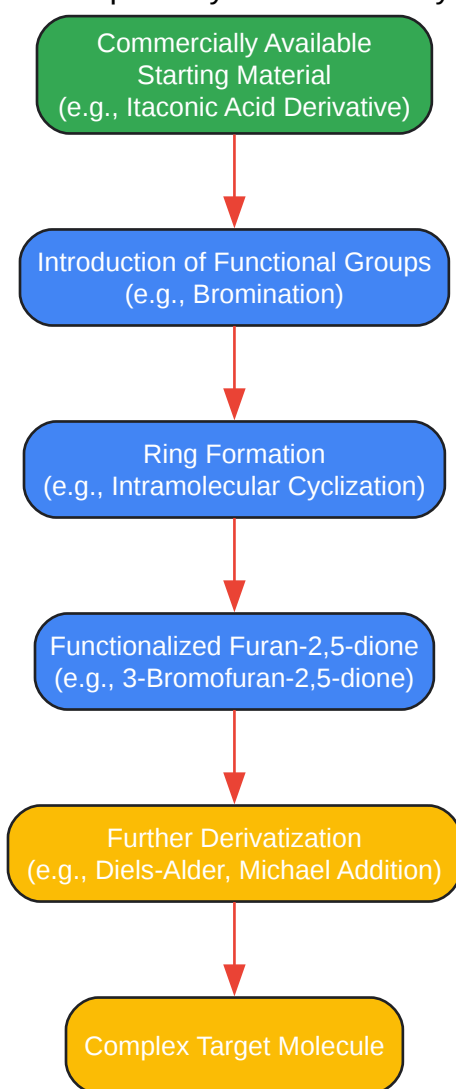
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Caption: General experimental workflow for a Michael addition reaction.

## Logical Relationships in Synthesis

The synthesis of functionalized furan-2,5-diones often involves a logical progression of reactions to build complexity. The following diagram illustrates a conceptual synthetic pathway.

### Conceptual Synthetic Pathway



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Caption: A conceptual diagram illustrating the logical flow of a multi-step synthesis.

## Conclusion

**3-Bromofuran-2,5-dione** is a highly reactive and versatile chemical intermediate. Its utility in fundamental organic transformations such as Diels-Alder and Michael addition reactions makes it a valuable tool for the synthesis of complex organic molecules. This guide provides essential information and conceptual workflows to aid researchers and drug development professionals in the effective application of this compound in their synthetic endeavors. Further research into the specific reaction conditions and substrate scope for **3-bromofuran-2,5-dione** is encouraged to fully exploit its synthetic potential.

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## References

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